molecular formula C20H16N2O7 B2796120 ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate CAS No. 341966-24-3

ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate

Cat. No.: B2796120
CAS No.: 341966-24-3
M. Wt: 396.355
InChI Key: ONYRFKCTSMWYDN-UHFFFAOYSA-N
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Description

Ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate is a heterocyclic compound featuring a fused pyran-isoxazole scaffold with acetyl, benzoylamino, and ethyl carboxylate substituents. The benzoylamino group enhances hydrogen-bonding capacity, while the acetyl and ethyl carboxylate moieties contribute to its reactivity and solubility profile .

Properties

IUPAC Name

ethyl 5-(3-acetyl-5-benzamido-6-oxopyran-2-yl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O7/c1-3-27-19(25)15-10-16(29-22-15)17-13(11(2)23)9-14(20(26)28-17)21-18(24)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYRFKCTSMWYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C(=O)O2)NC(=O)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions to form the desired compound. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques may also be employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions helps in achieving high purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous ether or alcohol solvents.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted esters or amides.

Scientific Research Applications

Chemistry: In the field of chemistry, ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: . Its structural complexity allows it to interact with biological targets in a specific manner, aiding in the discovery of new drugs.

Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, especially in the treatment of diseases involving oxidative stress or inflammation.

Industry: The compound finds use in the chemical industry as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the production of high-performance materials.

Mechanism of Action

The mechanism by which ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with several synthesized analogs (Table 1). Key differences lie in the heterocyclic cores and substituents:

Compound Name Core Structure Key Substituents Melting Point (°C) Reference
Ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate Pyran-Isoxazole fused Acetyl, benzoylamino, ethyl carboxylate Not reported -
Ethyl 5-((1-(6-methyl-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (11c) Thiadiazole-Chromenone Ethyl carboxylate, phenyl, chromenone 190–192
6-Methyl-3-(1-((3-phenyl-5-(thiophene-2-carbonyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-2H-chromen-2-one (11f) Thiadiazole-Chromenone Thiophene-carbonyl, methyl 240–242
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Pyran-Pyrazole fused Amino, hydroxy, cyano, ethyl carboxylate Not reported

Notes:

  • The target compound’s benzoylamino group distinguishes it from analogs like 11c and 11f, which lack hydrogen-bonding amino substituents.
  • Compared to 11b , the pyran-isoxazole core may confer greater metabolic stability due to reduced susceptibility to enzymatic hydrolysis .

Physicochemical Properties

  • Melting Points: Analogs with hydrogen-bonding groups (e.g., 11f) exhibit higher melting points (240–242°C) compared to non-polar derivatives like 11d (171–173°C). The target compound’s benzoylamino group likely increases its melting point, though exact data are unavailable .
  • Solubility : Ethyl carboxylate and acetyl groups enhance solubility in organic solvents, similar to 11c and 11b .

Spectroscopic and Crystallographic Data

  • IR/NMR: The benzoylamino group in the target compound would show characteristic N–H stretches (~3300 cm⁻¹) and carbonyl signals (C=O at ~1700 cm⁻¹), aligning with data for 11e and triazole-thione derivatives .
  • Crystallography: Hydrogen-bonding networks (e.g., N–H···O interactions) are expected to dominate crystal packing, as observed in 11f and related benzoylamino-containing compounds .

Q & A

Q. What are the established synthetic methodologies for preparing ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate?

The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and esterification. For example:

  • Step 1: Formation of the pyran-2-one core via cyclocondensation of acetylated precursors under acidic or basic conditions.
  • Step 2: Introduction of the benzoylamino group via coupling reactions using benzoyl chloride in the presence of a base (e.g., triethylamine).
  • Step 3: Isoxazole ring formation through 1,3-dipolar cycloaddition between nitrile oxides and acetylene derivatives. Catalysts such as palladium or copper may optimize cross-coupling steps, while solvents like dimethylformamide (DMF) or toluene are used for high yields .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and stereochemistry. For instance, downfield shifts in carbonyl groups (δ 165–180 ppm) confirm ester and lactone functionalities .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular weight accuracy and detects isotopic patterns for halogenated intermediates .
  • X-ray Crystallography: Resolves crystal packing and bond angles, especially for polymorphic forms. Lattice parameters (e.g., a = 10.2 Å, b = 12.5 Å, c = 14.8 Å) are critical for structural validation .

Advanced Research Questions

Q. How do substituents on the pyran and isoxazole rings influence the compound’s physicochemical and biological properties?

Substituent effects are systematically studied via:

  • Electron-Withdrawing/Donating Groups: Methoxy (electron-donating) or nitro (electron-withdrawing) groups on the benzylidene ring alter electron density, impacting reactivity and binding affinity. For example, 3,4-dimethoxyphenyl substituents enhance solubility and metabolic stability .
  • Steric Effects: Bulky groups at the 5-position of the pyran ring may hinder enzyme binding, reducing bioactivity. Comparative studies using analogs with phenyl vs. bromophenyl groups reveal steric thresholds for kinase inhibition .

Q. What strategies mitigate side reactions during the synthesis of multi-functional derivatives of this compound?

  • Temperature Control: Maintaining reactions at 0–5°C during acylation steps prevents premature hydrolysis of ester groups .
  • Protecting Groups: Temporary protection of reactive sites (e.g., using tert-butoxycarbonyl [Boc] for amines) minimizes undesired cross-reactivity .
  • Real-Time Monitoring: High-Performance Liquid Chromatography (HPLC) tracks intermediate purity, enabling timely adjustments (e.g., solvent polarity) to suppress byproducts .

Q. How can researchers resolve discrepancies in spectroscopic data for structurally similar analogs?

  • Comparative Analysis: Overlay ¹H NMR spectra of analogs to identify shifts caused by substituent variations (e.g., acetyl vs. benzoyl groups).
  • Density Functional Theory (DFT): Computational modeling predicts NMR chemical shifts and vibrational frequencies, aiding in peak assignment for ambiguous signals .
  • Crystallographic Validation: Single-crystal X-ray structures provide unambiguous bond-length and angle data, resolving conflicts in proposed tautomeric forms .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Enzyme Inhibition Assays: Fluorescence-based assays measure inhibition of kinases (e.g., EGFR, VEGFR2) using ATP analogs like ADP-Glo™. IC₅₀ values are calculated from dose-response curves .
  • Cytotoxicity Screening: MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) quantify apoptosis induction. Structure-activity relationships (SAR) are derived by comparing EC₅₀ values across analogs .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins, guiding rational design of derivatives with improved affinity .

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